2-[(2-Benzamidobenzoyl)amino]benzoic acid
Overview
Description
2-[(2-Benzamidobenzoyl)amino]benzoic acid, also known as BABA, is a chemical compound that has gained significant attention in the scientific community due to its potential use as a plant immune system booster. BABA is a derivative of salicylic acid, a well-known plant hormone that plays a crucial role in plant defense against pathogens. In
Scientific Research Applications
Synthesis and Characterization :
- The compounds 2-amino-3,5-dibromobenzoic acid and 2-amino-3,5-diiodobenzoic acid have been synthesized and characterized using techniques like X-ray diffraction, FT-IR spectroscopy, UV-Vis spectroscopy, and computational methods, revealing details about their molecular geometry and interactions (Yıldırım et al., 2015).
Mechanisms in Synthetic Reagents :
- The mechanism of 2-phenylbenzoxazole formation from benzoic acid and o-aminophenol in polyphosphoric acid has been studied, demonstrating how benzoic acid reacts with polyphosphoric acid to form various anhydrides (So & Heeschen, 1997).
N-Acyl Derivatives Synthesis :
- A series of N-acyl derivatives of anthranilic acid, including 2-[(2-benzamidobenzoyl)amino]benzoic acid, was synthesized. Their composition and structure were determined using NMR and infrared spectroscopy, and their effects on various morphological forms of Candida albicans were evaluated (Slobodianiuk et al., 2019).
Polyaniline Doping :
- Benzoic acid and its derivatives have been used as dopants for polyaniline, a conducting polymer. The conductivity and other properties of the doped polyaniline were studied (Amarnath & Palaniappan, 2005).
Building Blocks for Metal–Organic Frameworks :
- Compounds like 2-[{(2-hydroxyphenyl)methylene}amino]benzoic acid, derived from aminobenzoic acids, have been synthesized and characterized for potential use as building blocks in metal–organic frameworks (Laye & Sañudo, 2009).
Antimicrobial Activity :
- Benzothiazole-imino-benzoic acid Schiff Bases and their metal complexes, derived from amino-benzothiazole and 2-formylbenzoic acid, have been synthesized and showed good antimicrobial activity against various bacterial strains (Mishra et al., 2019).
properties
CAS RN |
10129-16-5 |
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Product Name |
2-[(2-Benzamidobenzoyl)amino]benzoic acid |
Molecular Formula |
C21H16N2O4 |
Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-[(2-benzamidobenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C21H16N2O4/c24-19(14-8-2-1-3-9-14)22-17-12-6-4-10-15(17)20(25)23-18-13-7-5-11-16(18)21(26)27/h1-13H,(H,22,24)(H,23,25)(H,26,27) |
InChI Key |
QNNOKAUNPFYKNS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3C(=O)O |
synonyms |
2-[2-(2-benzoylamino)-benzoylamino]benzoic acid |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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